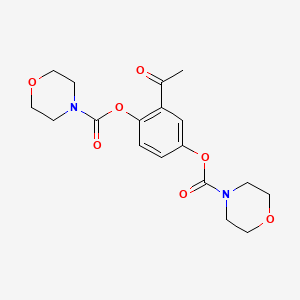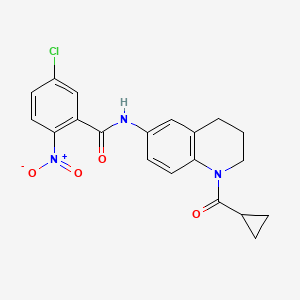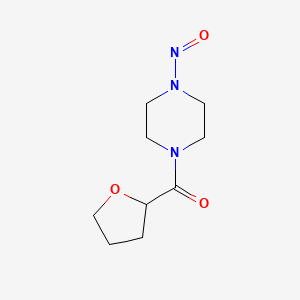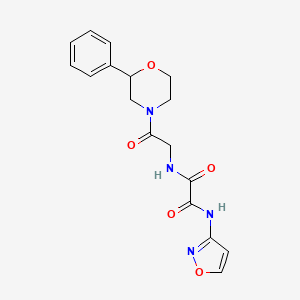![molecular formula C18H19Cl2NO3 B2829838 [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874598-05-7](/img/structure/B2829838.png)
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a compound that features an adamantyl group, a dichloropyridine ring, and an ester linkage. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
準備方法
The synthesis of [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the reaction of 1-adamantyl bromomethyl ketone with 3,6-dichloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate in a dimethylformamide medium at room temperature . This method ensures the formation of the ester linkage between the adamantyl group and the dichloropyridine ring.
化学反応の分析
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxidized adamantane derivatives, reduced alcohols, and substituted pyridine derivatives .
科学的研究の応用
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
作用機序
The mechanism of action of [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets through its adamantyl group and ester linkage. The adamantyl group provides stability and rigidity, while the ester linkage allows for hydrolysis and subsequent release of active moieties. The dichloropyridine ring can interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
類似化合物との比較
Similar compounds to [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate include other adamantane derivatives such as:
1-Adamantyl bromomethyl ketone: A precursor in the synthesis of various adamantane-based compounds.
2-(1-Adamantyl)-2-oxoethyl benzoates: Compounds with similar ester linkages but different aromatic rings.
1,3-Dehydroadamantane: A compound with a double bond in the adamantane structure, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the adamantyl group with the dichloropyridine ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
特性
IUPAC Name |
[2-(1-adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c19-13-1-2-15(20)21-16(13)17(23)24-9-14(22)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKPAPQKCBBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)COC(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)


![3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2829758.png)




![7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2829766.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)
![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)
![2-(benzyloxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide](/img/structure/B2829772.png)
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)
